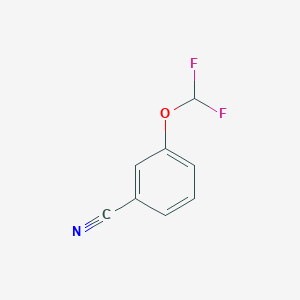

3-(Difluoromethoxy)benzonitrile

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from simpler aromatic compounds. For instance, the synthesis of 3,5-Dihydroxy benzonitrile was achieved in four steps starting from 3,5-dihydroxybenzoic acid, using reagents such as acetic anhydride, ammonia, and thionyl chloride, resulting in an overall yield of 66% . Similarly, although not directly applicable to 3-(Difluoromethoxy)benzonitrile, the synthesis of complex benzonitrile derivatives, such as those described in the papers, often requires careful selection of reagents and reaction conditions to introduce the desired functional groups while maintaining the integrity of the benzonitrile core.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Difluoromethoxy)benzonitrile has been studied using various techniques. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was characterized by elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . The molecular geometry was further analyzed using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with the 6-

Scientific Research Applications

High-Temperature Reactions with Benzylic Substrates

At temperatures around 400°C, nitrogen trifluoride (NF3) reacts with benzylic substrates, including 3-(Difluoromethoxy)benzonitrile, to produce various products through difluoroamination. These reactions yield diverse outcomes based on the substrate used, demonstrating the compound's versatility in high-temperature chemical reactions (Belter, 2011).

Catalytic Reduction of Dioxygen

Cobalt corroles, including those containing 3-(Difluoromethoxy)benzonitrile, are effective catalysts for the reduction of dioxygen in both heterogeneous and homogeneous systems. These compounds show promise in catalysis, owing to their ability to facilitate significant chemical reactions (Kadish et al., 2008).

Dye-Sensitized Solar Cells

In Dye-Sensitized Solar Cells (DSSCs), benzonitrile-based electrolytes, including derivatives like 3-(Difluoromethoxy)benzonitrile, have shown beneficial effects. They contribute to long-term stability and efficiency in DSSCs, indicating their potential use in solar energy technologies (Latini et al., 2014).

Electrocatalytic Oxidation of Benzylamine

3-(Difluoromethoxy)benzonitrile is involved in the electrocatalytic oxidation of benzylamine, a process crucial in organic synthetic chemistry and pharmaceutical industries. This application highlights its role in facilitating efficient and green chemical synthesis (Wang et al., 2020).

Polymer Solar Cells

In the field of polymer solar cells, compounds like 4-amino-2-(trifluoromethyl)benzonitrile have been used as additives to enhance performance. These additives can improve power conversion efficiency, demonstrating the compound's utility in advanced solar cell technologies (Jeong et al., 2011).

Structural Studies in Chemistry

3-(Difluoromethoxy)benzonitrile has been studied for its structural trends and properties, which are crucial for understanding its behavior in various chemical contexts. Such studies provide insights into the molecule's geometry and electronic structure, which are vital for its applications in chemical synthesis and materials science (Kamaee et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBOPIBHZFBHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

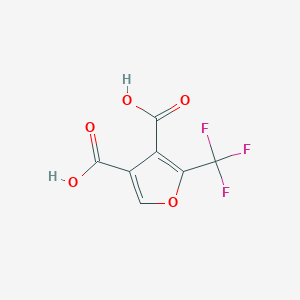

C1=CC(=CC(=C1)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371747 | |

| Record name | 3-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)benzonitrile | |

CAS RN |

97582-88-2 | |

| Record name | 3-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)